molecular formula C5H12ClN5O2 B13718873 Azido-PEG1-Hydrazide HCl Salt

Azido-PEG1-Hydrazide HCl Salt

Cat. No.: B13718873
M. Wt: 209.63 g/mol
InChI Key: UCABSKJXAIIZPM-UHFFFAOYSA-N
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Description

Azido-PEG1-Hydrazide HCl Salt is a bifunctional polyethylene glycol linker containing an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG1-Hydrazide HCl Salt involves the reaction of a polyethylene glycol derivative with azide and hydrazide functional groups. The azide group is introduced via nucleophilic substitution, while the hydrazide group is typically formed through the reaction of a hydrazine derivative with an ester or acid chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for pharmaceutical and biotechnological applications.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-Hydrazide HCl Salt undergoes several types of chemical reactions:

    Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages

    Hydrazone Formation: The hydrazine moiety reacts with aldehydes to form hydrazone bonds

Common Reagents and Conditions

    Click Chemistry: Typically involves copper(I) catalysts and mild reaction conditions.

    Hydrazone Formation: Requires aldehydes and is usually carried out in aqueous or organic solvents under mild conditions

Major Products

    Triazole Linkages: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.

    Hydrazone Bonds: Formed from the reaction of the hydrazine moiety with aldehydes

Scientific Research Applications

Azido-PEG1-Hydrazide HCl Salt has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions

    Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids

    Medicine: Utilized in drug delivery systems and the development of targeted therapies

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Azido-PEG1-Hydrazide HCl Salt involves its bifunctional nature:

    Azide Group: Reacts with alkynes, BCN, and DBCO to form stable triazole linkages through Click Chemistry

    Hydrazine Moiety: Reacts with aldehydes to form hydrazone bonds, which are semi-permanent and can be used for reversible conjugation

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-Hydrazide HCl Salt: Contains a longer polyethylene glycol spacer, which increases solubility in aqueous media.

    Azido-PEG2-Hydrazide HCl Salt: Similar structure but with a different length of the polyethylene glycol chain.

Uniqueness

Azido-PEG1-Hydrazide HCl Salt is unique due to its specific combination of azide and hydrazide functional groups, which allows for versatile applications in Click Chemistry and bioconjugation.

Properties

Molecular Formula

C5H12ClN5O2

Molecular Weight

209.63 g/mol

IUPAC Name

3-(2-azidoethoxy)propanehydrazide;hydrochloride

InChI

InChI=1S/C5H11N5O2.ClH/c6-9-5(11)1-3-12-4-2-8-10-7;/h1-4,6H2,(H,9,11);1H

InChI Key

UCABSKJXAIIZPM-UHFFFAOYSA-N

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)NN.Cl

Origin of Product

United States

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